molecular formula C26H25N3O3S B2509152 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide CAS No. 950345-40-1

3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No. B2509152
CAS RN: 950345-40-1
M. Wt: 459.56
InChI Key: HNXJLSBZXXANGO-UHFFFAOYSA-N
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Description

3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Synthetic Utility in Heterocyclic Chemistry : Compounds related to the specified chemical structure have been extensively studied for their utility in heterocyclic synthesis. For instance, acetoacetanilides have been used as precursors for the synthesis of thienopyridines and other fused derivatives, showcasing the versatility of these compounds in creating complex heterocyclic structures (Harb, Hussein, & Mousa, 2006). Such synthetic routes are crucial for developing new materials and bioactive molecules.

Antimicrobial and Antitumor Activities : Derivatives of thienopyrimidinone have demonstrated significant antimicrobial and antitumor activities. The synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring has shown moderate antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009). Additionally, new derivatives have been synthesized with potent anticancer activity against various human cancer cell lines, underscoring the therapeutic potential of thienopyrimidine derivatives (Hafez & El-Gazzar, 2017).

Synthetic Methodologies and Chemical Reactions

Aza-Wittig Reaction : The aza-Wittig reaction has been employed to synthesize novel thienopyrido[4,3-d]pyrimidinone derivatives, illustrating the compound's role in facilitating the construction of complex heterocyclic systems (Liu & He, 2008). This methodology highlights the importance of innovative synthetic approaches in expanding the chemical space of heterocyclic compounds.

Antibacterial Activities : The antibacterial activities of thienopyrimidinone derivatives have been explored, with some compounds showing promising results against various pathogenic bacteria and fungi (Gaber, Bagley, & Sherif, 2010). These findings indicate the potential application of these compounds in addressing bacterial and fungal infections.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid, and the second intermediate is 4-phenoxybenzoyl chloride. These intermediates are then coupled using standard peptide coupling chemistry to form the final product, 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide.", "Starting Materials": [ "2,4,5,6,7,8-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one", "3-bromopropanoic acid", "4-phenoxybenzoic acid", "thionyl chloride", "N,N-dimethylformamide", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide" ], "Reaction": [ "The first step involves the synthesis of 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid. This is achieved by reacting 2,4,5,6,7,8-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one with 3-bromopropanoic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified by column chromatography.", "The second step involves the synthesis of 4-phenoxybenzoyl chloride. This is achieved by reacting 4-phenoxybenzoic acid with thionyl chloride in the presence of diisopropylethylamine. The resulting product is then purified by distillation.", "The final step involves the coupling of the two intermediates using standard peptide coupling chemistry. The 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid is first activated with N-hydroxysuccinimide and dicyclohexylcarbodiimide, and then coupled with 4-phenoxybenzoyl chloride in the presence of N,N-dimethylformamide. The resulting product is then purified by column chromatography to yield the final product, 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide." ] }

CAS RN

950345-40-1

Product Name

3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide

Molecular Formula

C26H25N3O3S

Molecular Weight

459.56

IUPAC Name

3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)-N-(4-phenoxyphenyl)propanamide

InChI

InChI=1S/C26H25N3O3S/c30-23(27-17-11-13-19(14-12-17)32-18-7-3-1-4-8-18)16-15-22-28-25(31)24-20-9-5-2-6-10-21(20)33-26(24)29-22/h1,3-4,7-8,11-14H,2,5-6,9-10,15-16H2,(H,27,30)(H,28,29,31)

InChI Key

HNXJLSBZXXANGO-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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